molecular formula C11H14FN B15257868 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15257868
M. Wt: 179.23 g/mol
InChI Key: FOEAPQMFLORFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14FN It is a derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the second position and a methyl group at the seventh position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method is the reduction of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

    Substitution: NaOCH3 in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Additionally, it may bind to receptors, modulating their signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
  • 2-Aminotetralin
  • 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Uniqueness

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct chemical and physical properties. This structural uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10-11H,4-5,13H2,1H3

InChI Key

FOEAPQMFLORFBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2N)F)C=C1

Origin of Product

United States

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